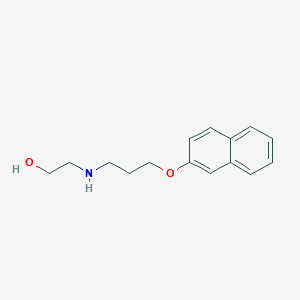

2-(3-Naphthalen-2-yloxypropylamino)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related naphthalene compounds involves the reaction of naphthalene derivatives with other chemical entities. For instance, the synthesis of (E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one was achieved by reacting 3-hydroxy-4-methoxybenzaldehyde with 2-(prop-1-en-2-yl)naphthalene in aqueous ethanol . This suggests that similar naphthalene derivatives could potentially be synthesized using analogous methods, possibly involving the reaction of a naphthalene moiety with an appropriate aminoethanol derivative in a suitable solvent.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite complex. The paper on (E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one reports that the naphthalene ring system forms a dihedral angle with the plane of the benzene ring, indicating that the molecule is not planar . This structural information is relevant as it suggests that 2-(3-Naphthalen-2-yloxypropylamino)ethanol may also exhibit non-planarity, which could affect its chemical reactivity and interactions with other molecules.

Chemical Reactions Analysis

The photochemical reaction of naphthalene with 2-(diethylamino)ethanol demonstrates the influence of solvent polarity on the reaction's course . This indicates that the reactivity of naphthalene derivatives, including 2-(3-Naphthalen-2-yloxypropylamino)ethanol, can be significantly affected by the choice of solvent, with polar solvents potentially leading to different reaction pathways or intermediates compared to non-polar solvents.

Physical and Chemical Properties Analysis

The solubility of naphthalene in water-ethanol mixtures provides insights into the solvation behavior of naphthalene derivatives . As the concentration of ethanol increases, the solubility of naphthalene also increases, which is attributed to the disruption of water structure and the formation of hydrophobic interactions between the hydrocarbon and alcohol . This suggests that 2-(3-Naphthalen-2-yloxypropylamino)ethanol might exhibit similar solubility trends in water-ethanol mixtures, with improved solubility in the presence of ethanol.

科学的研究の応用

Fluorescent Sensing and Cellular Imaging

2-(3-Naphthalen-2-yloxypropylamino)ethanol and its derivatives have been studied for their potential in fluorescent sensing and cellular imaging. For instance, a naphthalene derivative, 2-((Naphthalen-6-yl)methylthio)ethanol (HL), was found to be a highly selective fluorescent sensor for Al(3+) ions in physiological pH, enabling the sensing of these ions in living cells through fluorescence microscopy (Banerjee et al., 2012). This research opens avenues for using naphthalene-based compounds in biomedical applications, especially for metal ion detection in living organisms.

Materials Separation and Metal-Organic Frameworks

Naphthalene derivatives have also been utilized in the separation of materials. For example, a porous metal-organic framework involving a naphthalene component was used to separate a mixture of naphthalene and anthracene efficiently through selective adsorption of naphthalene, showcasing a unique application in chemical separation processes (Liu, Lang, & Abrahams, 2011).

Chemosensors for Metal Ions

Furthermore, naphthalene-based compounds have been designed and synthesized as fluorescent chemosensors for metal ions. A study demonstrated a naphthalene derivative as an efficient sensor for both Al 3+ and Zn 2+ ions in mixed solvent media, exhibiting significant fluorescence enhancement upon interaction with these ions (Qin, Fan, Li, & Yang, 2015). This kind of research has implications in environmental monitoring and industrial applications where metal ion detection is crucial.

Antimicrobial Properties and Drug Synthesis

In the pharmaceutical field, naphthalene derivatives have shown promise in antimicrobial activities. Research into the synthesis and antibacterial studies of new naphthalene-based ligands has indicated potential applications in developing new antimicrobial agents (Al-amery, 2016). Such studies are pivotal for discovering new drugs and treatments.

Photophysical Studies

Naphthalene compounds have been the subject of photophysical studies as well. Investigations into the behavior of various naphthalene derivatives, such as 3-(Naphthalen-1-ylamino)propanoic acid, have contributed to understanding their fluorescent properties, which can be applied in biological assays and material sciences (Frade, Barros, Moura, & Gonçalves, 2007).

特性

IUPAC Name |

2-(3-naphthalen-2-yloxypropylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,16-17H,3,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVXVESWNDKFHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386099 |

Source

|

| Record name | 2-(3-naphthalen-2-yloxypropylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Naphthalen-2-yloxypropylamino)ethanol | |

CAS RN |

418787-71-0 |

Source

|

| Record name | 2-(3-naphthalen-2-yloxypropylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)